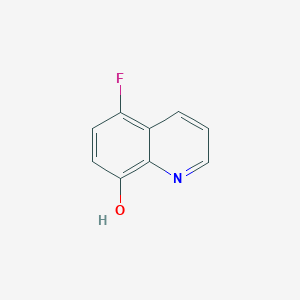

5-fluoroquinolin-8-ol

Descripción general

Descripción

5-Fluoro-8-quinolinol (5-FQ) is a heterocyclic compound belonging to the quinolinol family. It is an important research chemical that has been studied for its potential in various scientific applications, including drug synthesis, biochemical research, and laboratory experiments. 5-FQ is a highly reactive compound and has been found to possess a wide range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

El 5-fluoroquinolin-8-ol es un activo valioso en la investigación farmacéutica . Es parte de la familia de antibacterianos fluoroquinolonas, que tienen un alto nivel de actividad antibacteriana y un amplio espectro que supera a muchos antibióticos . Inhiben la ADN-girasa bacteriana, afectando la reproducción de las bacterias .

Desarrollo Agroquímico

Este compuesto también tiene aplicaciones potenciales en el desarrollo agroquímico . Las fluoroquinolonas se pueden utilizar en el desarrollo de nuevos pesticidas y herbicidas debido a sus propiedades antibacterianas .

Innovaciones en Ciencia de Materiales

En el campo de la ciencia de materiales, el this compound se puede utilizar en el desarrollo de nuevos materiales . Su estructura química única podría utilizarse potencialmente en la síntesis de nuevos materiales con propiedades únicas.

Actividad Antineoplásica

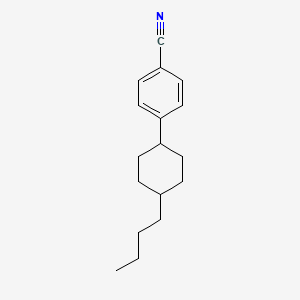

Los estudios de investigación sobre la actividad antineoplásica de compuestos relacionados han demostrado que los derivados que contienen el grupo ciclohexilo en la posición 2 son los inhibidores más efectivos de la topoisomerasa II de las células HeLa (cáncer mamífero) .

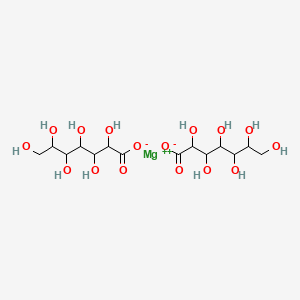

Complejos con Metales

Se ha considerado la formación de complejos de fluoroquinolonas con metales y sus aplicaciones . Estos complejos podrían utilizarse potencialmente en una variedad de aplicaciones, desde la catálisis hasta la ciencia de los materiales.

Síntesis de Nuevos Compuestos

El this compound se puede utilizar como material de partida para la síntesis de nuevos compuestos . Su estructura única permite una variedad de reacciones químicas, lo que lleva a la creación de nuevas moléculas con aplicaciones potenciales en varios campos.

Safety and Hazards

Direcciones Futuras

There is a growing interest in the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . Compounds containing the 8-quinolinol moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

Mecanismo De Acción

Target of Action

5-Fluoroquinolin-8-ol, also known as 5-FLUORO-8-HYDROXYQUINOLINE or 5-Fluoro-8-quinolinol, is a member of the fluoroquinolone family . Fluoroquinolones are known to target bacterial DNA-gyrase, a type II topoisomerase, and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by inhibiting bacterial DNA-gyrase . This inhibition prevents the unwinding of the DNA, which is a crucial step in DNA replication . As a result, the bacterial cell cannot replicate its DNA, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound disrupts the unwinding of the DNA double helix, a critical step in DNA replication . This disruption prevents the bacteria from replicating their DNA, leading to cell death .

Pharmacokinetics

It is known that fluoroquinolones, in general, have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine and feces . The compound is also known to be a CYP1A2 inhibitor .

Result of Action

The primary result of the action of this compound is the death of bacterial cells . By inhibiting DNA-gyrase, the compound prevents the bacteria from replicating their DNA . This leads to the inability of the bacteria to reproduce, resulting in a decrease in the bacterial population .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound . Additionally, the presence of other substances, such as metal ions, can interact with the compound and potentially affect its efficacy .

Análisis Bioquímico

Biochemical Properties

5-Fluoro-8-quinolinol plays a significant role in biochemical reactions. It has been used as a ligand in the synthesis of cyclometalated iridium(III) complexes

Cellular Effects

The cellular effects of 5-Fluoro-8-quinolinol are primarily observed in its role as a component of cyclometalated iridium(III) complexes. These complexes have been found to induce apoptosis in HeLa cells, a type of cancer cell . They promote mitochondrial membrane depolarization and loss, triggering caspase-mediated mitochondrial dysfunction apoptosis pathways .

Molecular Mechanism

At the molecular level, 5-Fluoro-8-quinolinol exerts its effects through its role in cyclometalated iridium(III) complexes. These complexes bind to various biomolecules, leading to changes in gene expression and potentially inhibiting or activating certain enzymes

Temporal Effects in Laboratory Settings

It is known that the compound is used in the synthesis of cyclometalated iridium(III) complexes, which have shown cytotoxic effects against HeLa cells

Propiedades

IUPAC Name |

5-fluoroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXLEKUJMPEQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276920 | |

| Record name | 5-Fluoro-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818725 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

387-97-3 | |

| Record name | 387-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-8-quinolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

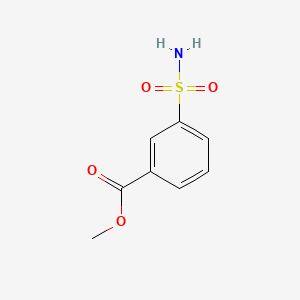

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Heptanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1330013.png)

![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)